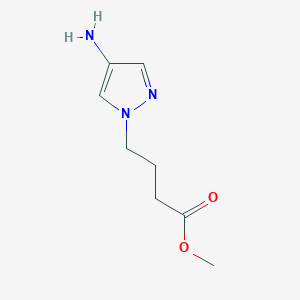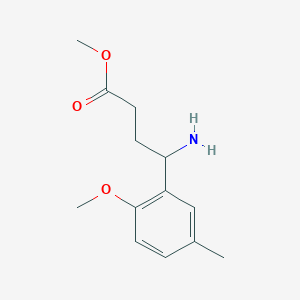
2-Amino-4-methoxybutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxybutanoic acid hydrochloride: is a chemical compound with the following properties:
IUPAC Name: O-methylhomoserine hydrochloride
Molecular Formula: C₅H₁₁NO₃·HCl
Molecular Weight: 169.61 g/mol
Physical Form: Powder
Purity: 95%
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Methylation of Homoserine: Homoserine undergoes methylation to form O-methylhomoserine.
Hydrochlorination: O-methylhomoserine reacts with hydrochloric acid (HCl) to yield 2-Amino-4-methoxybutanoic acid hydrochloride.
Industrial Production:: While specific industrial production methods may vary, the synthesis typically occurs in a controlled laboratory setting. The compound is then purified for commercial use.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: The compound can undergo hydrolysis, breaking the amide bond.
Substitution: It can participate in nucleophilic substitution reactions.
Acid-Base Reactions: Reacts with bases to form salts (e.g., hydrochloride salt).
Methylation: Methanol (CH₃OH) and a methylating agent (e.g., diazomethane).
Hydrochlorination: Hydrochloric acid (HCl) in a solvent (e.g., water or methanol).
Major Products:: The major product is 2-Amino-4-methoxybutanoic acid hydrochloride itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in biochemical pathways.
Medicine: Studied for potential therapeutic effects.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways within cells.
Vergleich Mit ähnlichen Verbindungen
While 2-Amino-4-methoxybutanoic acid hydrochloride is unique in its structure, similar compounds include:
4-amino-2-methoxybutanoic acid hydrochloride: (CAS: 1909319-23-8)
2-amino-4-(ethoxy(methyl)phosphoryl)butanoic acid hydrochloride: (CAS: 121795-04-8)
Remember that this compound’s applications and properties continue to be explored by researchers worldwide
Eigenschaften
Molekularformel |
C5H12ClNO3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-amino-4-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
InChI-Schlüssel |
ZFXOVEPJFBGFGF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


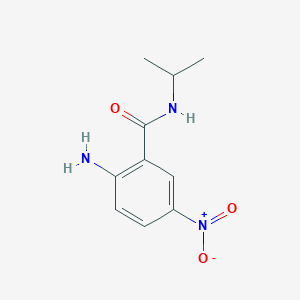
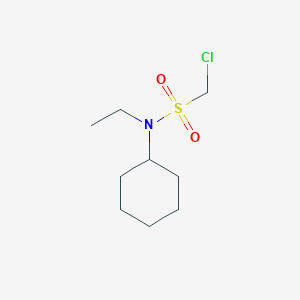
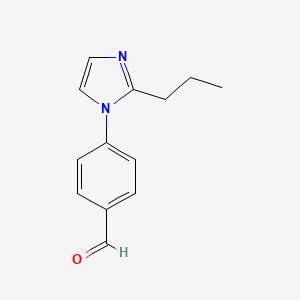


![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)

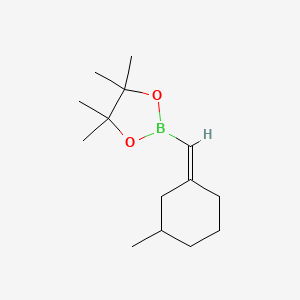
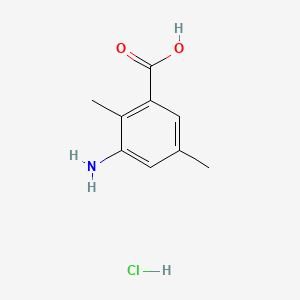
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
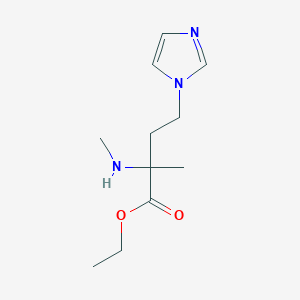
![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
